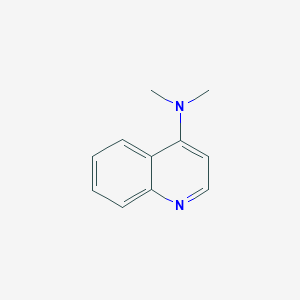
Dimethyl-quinolin-4-yl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-quinolin-4-yl-amine is a heterocyclic aromatic amine compound that features a quinoline ring system substituted with dimethyl and amine groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-quinolin-4-yl-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred. These methods not only improve yield but also reduce the production of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl-quinolin-4-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl-quinolin-4-yl-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, agrochemicals, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Dimethyl-quinolin-4-yl-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinoline ring.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar ring structure but without the dimethyl and amine substitutions.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness: Dimethyl-quinolin-4-yl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl and amine groups can enhance its binding affinity to certain molecular targets and modify its reactivity in chemical reactions.
Propiedades
Número CAS |
31401-47-5 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
N,N-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Clave InChI |
SMNMEJQTBGWHLI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11914152.png)
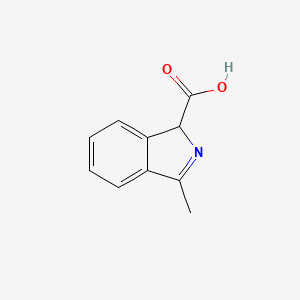
![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)
![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)
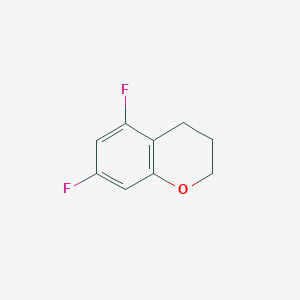

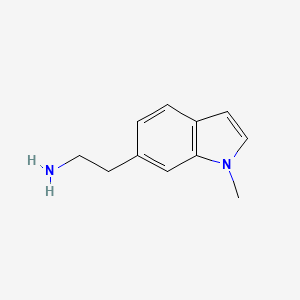
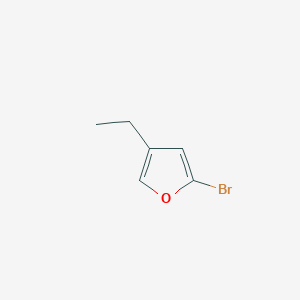
![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)

![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)


![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
